1-(4-{4-[(4-Fluorophenyl)sulfonyl]-2-(4-methylphenyl)-1,3-oxazol-5-yl}piperazin-1-yl)-2-methoxyethanone
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Overview
Description
1-{4-[4-(4-FLUOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}-2-METHOXYETHAN-1-ONE is a complex organic compound featuring a piperazine ring, an oxazole ring, and a fluorobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[4-(4-FLUOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}-2-METHOXYETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorobenzenesulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the piperazine ring: This can be done through nucleophilic substitution reactions.
Final coupling: The final step involves coupling the intermediate with 2-methoxyethan-1-one under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-{4-[4-(4-FLUOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}-2-METHOXYETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-{4-[4-(4-FLUOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}-2-METHOXYETHAN-1-ONE has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Use in the development of advanced materials with specific properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-{4-[4-(4-FLUOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}-2-METHOXYETHAN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-CHLOROBENZYLIDENE)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE
- 4-(4-FLUOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-N-(PROP-2-EN-1-YL)
- 1-[4-(4-FLUOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERIDINE-4-CARBOXAMIDE
Uniqueness
1-{4-[4-(4-FLUOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}-2-METHOXYETHAN-1-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H24FN3O5S |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
1-[4-[4-(4-fluorophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperazin-1-yl]-2-methoxyethanone |
InChI |
InChI=1S/C23H24FN3O5S/c1-16-3-5-17(6-4-16)21-25-22(33(29,30)19-9-7-18(24)8-10-19)23(32-21)27-13-11-26(12-14-27)20(28)15-31-2/h3-10H,11-15H2,1-2H3 |
InChI Key |
FIVFSRQXZCAXIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)COC)S(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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